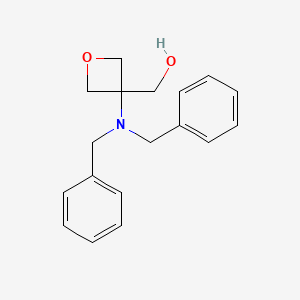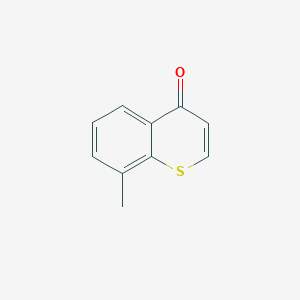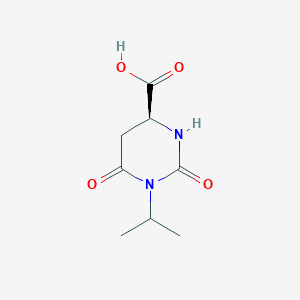
(4S)-2,6-dioxo-1-(propan-2-yl)-1,3-diazinane-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-Isopropyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid is a chiral compound with significant importance in organic chemistry It is known for its unique structure, which includes a hexahydropyrimidine ring substituted with an isopropyl group and carboxylic acid functionality
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Isopropyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from an amino acid derivative, the cyclization can be induced using reagents like carbodiimides or acid chlorides. The reaction typically requires a solvent such as dichloromethane or tetrahydrofuran and is carried out at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of (S)-1-Isopropyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid involves optimized processes to maximize yield and purity. This often includes the use of continuous flow reactors, which allow for precise control over reaction parameters. Additionally, purification steps such as crystallization or chromatography are employed to isolate the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-Isopropyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the corresponding reduced products.
Substitution: Nucleophilic substitution reactions are common, where the carboxylic acid group can be replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Thionyl chloride in dichloromethane at low temperatures.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydroxyl or alkyl groups.
Substitution: Substituted products with various functional groups replacing the carboxylic acid.
Wissenschaftliche Forschungsanwendungen
(S)-1-Isopropyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a biochemical probe in enzyme assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism by which (S)-1-Isopropyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The pathways involved often include signal transduction cascades that lead to the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-Isopropyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid: The enantiomer of the compound, with similar but distinct biological activities.
2,6-Dioxohexahydropyrimidine-4-carboxylic acid: Lacks the isopropyl group, leading to different chemical properties and reactivity.
1-Isopropyl-2,6-dioxohexahydropyrimidine-4-carboxamide: An amide derivative with different solubility and stability characteristics.
Uniqueness
(S)-1-Isopropyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid is unique due to its chiral nature and specific substitution pattern. This gives it distinct reactivity and biological activity compared to its analogs. Its ability to form stable complexes with enzymes and receptors makes it a valuable compound in medicinal chemistry and drug development.
Eigenschaften
Molekularformel |
C8H12N2O4 |
|---|---|
Molekulargewicht |
200.19 g/mol |
IUPAC-Name |
(4S)-2,6-dioxo-1-propan-2-yl-1,3-diazinane-4-carboxylic acid |
InChI |
InChI=1S/C8H12N2O4/c1-4(2)10-6(11)3-5(7(12)13)9-8(10)14/h4-5H,3H2,1-2H3,(H,9,14)(H,12,13)/t5-/m0/s1 |
InChI-Schlüssel |
QMDDCUJEBOIACT-YFKPBYRVSA-N |
Isomerische SMILES |
CC(C)N1C(=O)C[C@H](NC1=O)C(=O)O |
Kanonische SMILES |
CC(C)N1C(=O)CC(NC1=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[6-(4-Bromophenoxy)pyridin-3-yl]methanamine](/img/structure/B11757048.png)

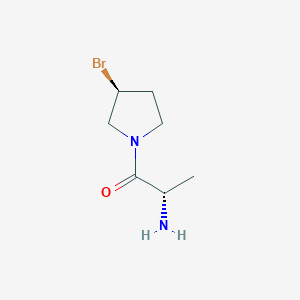
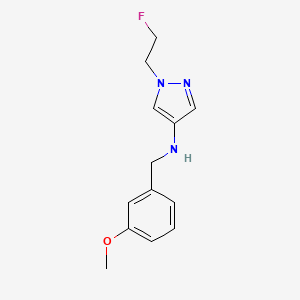
![[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][2-(3-methoxyphenyl)ethyl]amine](/img/structure/B11757076.png)
![1-[2-Fluoro-4-(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B11757084.png)

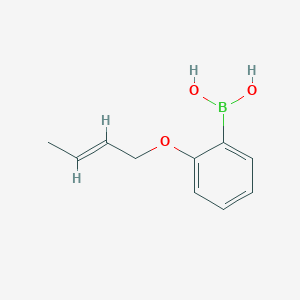
![Methyl 6-(4-oxo-3,4-dihydrobenzo[d][1,3,2]diazaborinin-2(1H)-yl)picolinate](/img/structure/B11757099.png)
![7-chloro-1H-pyrrolo[2,3-c]pyridin-3-amine](/img/structure/B11757103.png)
![(2E)-1-methyl-2-[(2,4,6-trifluorophenyl)methylidene]hydrazine](/img/structure/B11757107.png)
